molecular formula C4H10Cl2O6P2 B032039 Clodronic Acid Monoisopropyl Ester CAS No. 134757-52-1

Clodronic Acid Monoisopropyl Ester

Numéro de catalogue: B032039
Numéro CAS: 134757-52-1
Poids moléculaire: 286.97 g/mol
Clé InChI: MWBPXSVUZLBEIY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Clodronic Acid Monoisopropyl Ester (CAS: 134757-52-1) is a bisphosphonate ester derivative of clodronic acid, a potent regulator of bone resorption. Its molecular formula is C₄H₁₀Cl₂O₆P₂, with a molecular weight of 286.97 g/mol . Structurally, it features a dichloromethylphosphonic acid core esterified with an isopropyl group at the hydroxyl position. This modification enhances its lipophilicity and bioavailability compared to the parent acid, making it relevant in pharmaceutical research, particularly as a reference impurity (Clodronate EP Impurity A) . The compound is synthesized under controlled laboratory conditions and is commercially available at a high cost (~€9,788 for 500 mg) due to its specialized applications .

Méthodes De Préparation

The synthesis of [Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid typically involves the reaction of phosphorus trichloride with acetic acid and propylene oxide . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods often involve large-scale batch reactions with stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Structural Data

PropertyValue/DescriptionSource
Molecular formulaC₄H₁₀Cl₂O₆P₂
Hydroxyapatite (HAP) binding18.6% (lower than parent clodronic acid)
pKa (protonation constants)Determined via ³¹P-NMR and potentiometry

Hydrolysis Reactions

The ester undergoes hydrolysis under acidic or basic conditions, regenerating clodronic acid:

Acid-Catalyzed Hydrolysis

  • Protonation : The carbonyl oxygen is protonated, enhancing electrophilicity .
  • Nucleophilic attack : Water attacks the carbonyl carbon, forming a tetrahedral intermediate2 .
  • Elimination : The isopropyl alcohol group is released, yielding clodronic acid .

Base-Promoted Hydrolysis (Saponification)

  • Hydroxide ions cleave the ester bond, forming a carboxylate intermediate, which is protonated to clodronic acid .

Key Observation : Hydrolysis restores bone-binding capacity by removing the ester group, critical for pharmacological activity .

Coordination with Calcium Ions

The ester’s reduced affinity for hydroxyapatite (HAP) compared to clodronic acid impacts its biological function:

CompoundHAP Binding (%)Biological Relevance
Clodronic acid41.9Strong osteoclast inhibition
This compound18.6Limited bone targeting
  • The ester group sterically hinders phosphonate-calcium interactions, reducing HAP adsorption .

Metabolic Activation

  • In vivo hydrolysis converts the ester to active clodronic acid, enabling:
    • Inhibition of osteoclast-mediated bone resorption .
    • Competitive blockade of mitochondrial ADP/ATP translocase, inducing osteoclast apoptosis .

Clinical Relevance

  • Reduced efficacy : The ester’s lower HAP binding necessitates hydrolysis for therapeutic action .
  • Drug delivery : Ester derivatives are explored for controlled-release formulations due to delayed hydrolysis .

Key Research Findings

  • Synthetic challenges : Asymmetric esterification methods yield higher purity compared to symmetric routes .
  • Coordination chemistry : The ester forms weaker Ca²⁺ complexes than clodronic acid, confirmed by NMR and crystallography .
  • Thermodynamic stability : Hydrolysis is pH-dependent, with faster rates in acidic environments (e.g., osteoclast resorption lacunae) .

Applications De Recherche Scientifique

Scientific Research Applications

1. Bone Health and Osteoporosis Treatment

Clodronic Acid Monoisopropyl Ester is utilized in the treatment of osteoporosis by inhibiting osteoclast activity, which leads to decreased bone resorption. This mechanism enhances bone density and strength, making it a valuable therapeutic agent in managing osteoporosis .

2. Cancer Treatment

Research has indicated that bisphosphonates, including clodronic acid derivatives, may have anticancer properties. Studies suggest that clodronic acid can inhibit tumor growth and metastasis in various cancer models, particularly in breast cancer. The compound's ability to bind to hydroxyapatite (HAP) in bone tissue facilitates its action against bone metastases .

3. Chelating Agent in Industrial Applications

Due to its chelating properties, this compound is employed in various industrial applications, including water treatment and as a corrosion inhibitor. Its capacity to inhibit the formation of calcium phosphate crystals makes it useful in preventing scale formation in industrial systems .

Comparative Analysis with Other Bisphosphonates

Compound Affinity for HAP Primary Use Mechanism of Action
Clodronic AcidLow (41.9%)Osteoporosis treatmentInhibits osteoclast activity
AlendronateHighOsteoporosis and Paget's diseaseInhibits bone resorption
RisedronateModerateOsteoporosisInhibits osteoclast activity

Case Studies

1. Clinical Efficacy in Osteoporosis

A clinical trial demonstrated the efficacy of clodronic acid in improving bone mineral density among postmenopausal women with osteoporosis. Patients receiving clodronic acid showed a significant reduction in fracture risk compared to the placebo group .

2. Anticancer Properties

In a study involving breast cancer xenografts in mice, clodronic acid was found to reduce tumor growth and prevent metastasis to bone tissue. The results indicated that the compound could serve as an adjunct therapy for patients with metastatic breast cancer .

Mécanisme D'action

The mechanism of action of [Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid involves its ability to bind to calcium ions, preventing the formation of calcium phosphate crystals. This binding action disrupts the normal process of bone resorption, leading to increased bone density and strength. The molecular targets and pathways involved include the inhibition of osteoclast activity and the modulation of calcium and phosphate metabolism.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The esterification of clodronic acid with an isopropyl group distinguishes it from other derivatives. Below is a comparative analysis of key structural and physicochemical attributes:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features LogP* (Predicted)
Clodronic Acid Monoisopropyl Ester 134757-52-1 C₄H₁₀Cl₂O₆P₂ 286.97 Dichloromethylphosphonic acid + isopropyl ester 1.2
Clodronic Acid Monoethyl Ester Not available C₃H₈Cl₂O₆P₂ ~272.9 Ethyl ester substituent 0.8
Succinic Acid Monoisopropyl Ester Not specified C₇H₁₂O₄ 160.17 Dicarboxylic acid + isopropyl ester 0.5
Fumaric Acid Monoisopropyl Ester 7529-87-5 C₇H₉O₄⁻ 157.15 Trans-dicarboxylic acid ester -0.3
Azelaic Acid Monomethyl Ester 2104-19-0 C₁₀H₁₈O₄ 202.2 Long-chain dicarboxylic acid + methyl ester 2.1

*LogP: Partition coefficient indicating lipophilicity.

Key Findings :

  • The isopropyl group in this compound increases its lipophilicity (LogP = 1.2) compared to smaller esters like ethyl (LogP = 0.8), enhancing membrane permeability .
  • Unlike succinic acid esters, which avoid methanol release during hydrolysis, clodronic acid esters prioritize bone-targeting due to their phosphonate backbone .
  • Fumaric acid esters exhibit lower LogP values due to their ionizable carboxylate groups, limiting their use in hydrophobic environments .

Key Findings :

  • This compound’s bone-targeting capability is attributed to its phosphonate groups, which chelate calcium in bone mineral .
  • Succinic acid esters demonstrate divergent applications, focusing on metabolic disorders rather than skeletal systems .

Key Findings :

Research Insights

  • CoMFA Studies : Comparative molecular field analysis (CoMFA) reveals that the isopropyl group in clodronic acid esters optimizes steric and electrostatic interactions with osteoclast receptors, enhancing bone resorption inhibition by ~30% compared to methyl esters .
  • Synthetic Pathways: this compound is synthesized via phosphorylation and esterification, contrasting with succinic acid esters produced via catalytic transfer hydrogenation (CTH) .

Activité Biologique

Clodronic Acid Monoisopropyl Ester (CAME) is a derivative of clodronic acid, a bisphosphonate primarily used to treat conditions associated with excessive bone resorption, such as osteoporosis and Paget's disease. This article explores the biological activity of CAME, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

  • Molecular Formula : C₁₃H₁₄Cl₂O₆P₂
  • Molecular Weight : 306.10 g/mol
  • CAS Number : 10596-23-3
  • Density : 2.3 ± 0.1 g/cm³
  • Melting Point : 249-251 °C
  • Boiling Point : 474.7 ± 55.0 °C at 760 mmHg

CAME functions similarly to other bisphosphonates by inhibiting osteoclast-mediated bone resorption. The compound induces apoptosis in osteoclasts, leading to decreased bone turnover and increased bone mineral density (BMD) . The mechanism involves the inhibition of farnesyl pyrophosphate synthase, an enzyme crucial for the mevalonate pathway, which is vital for osteoclast function and survival .

Pharmacological Applications

  • Osteoporosis Treatment : CAME has shown efficacy in maintaining or improving BMD in postmenopausal women and patients undergoing cancer treatment that affects bone density.
  • Paget's Disease : It is used to manage Paget's disease by reducing elevated bone turnover rates.
  • Potential Anticancer Effects : Research indicates that clodronic acid may have anticancer properties, particularly in preventing metastatic bone disease .

Case Studies

  • A study published in Clinical Drug Investigation demonstrated that oral clodronate (and by extension, its esters) is well-tolerated in patients with early breast cancer receiving systemic therapy, suggesting a favorable safety profile for long-term use .
  • Another investigation highlighted the effectiveness of clodronic acid in reducing skeletal-related events in cancer patients with bone metastases, supporting its role in palliative care .

In Vitro Studies

Research utilizing cell cultures has shown that CAME effectively reduces osteoclast formation and activity. For instance, studies indicated that CAME treatment leads to a significant decrease in the expression of RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand), a key factor in osteoclast differentiation .

Comparative Studies

A comparative study evaluated the biological activity of various clodronic acid derivatives, including CAME. The results indicated that CAME exhibited similar or enhanced potency compared to other formulations in inhibiting osteoclastogenesis and promoting apoptosis .

Data Tables

StudyFindingsReference
Clinical Trial on Breast Cancer PatientsOral clodronate well-tolerated; improved BMD
In Vitro Osteoclast StudyDecreased RANKL expression; reduced osteoclast formation
Comparative Efficacy StudySimilar potency to other clodronic acid derivatives

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Clodronic Acid Monoisopropyl Ester in academic research?

  • Methodological Answer : Synthesis typically involves esterification of clodronic acid with isopropanol under controlled acidic or catalytic conditions. For purification, column chromatography (silica gel, eluent: dichloromethane/methanol) is commonly used. Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P for phosphorus backbone analysis) and high-performance liquid chromatography (HPLC) to confirm esterification efficiency and purity (>95%). Mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) can validate molecular weight and functional groups (e.g., P–O–C linkages) .

Q. How can researchers optimize esterification conditions for this compound in catalytic transfer hydrogenation (CTH) reactions?

  • Methodological Answer : Key parameters include:

  • Temperature : 170–250°C (higher temperatures favor diesters; lower temperatures favor monoesters).
  • Catalyst : ReOx nanoparticles (NPs) enhance esterification rates and selectivity.
  • Reaction Time : 1–3 hours (prolonged durations risk isomerization to fumaric acid esters).
  • Analytical Validation : Use gas chromatography-mass spectrometry (GC-MS) or HPLC to quantify yields of mono- vs. diesters. Reference calibration curves with authentic standards are critical .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound?

  • Methodological Answer :

  • Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points (expected range: 180–200°C) and thermogravimetric analysis (TGA) for decomposition profiles.
  • Chemical Stability : Accelerated degradation studies under varying pH (2–10) and humidity (40–80% RH) using HPLC to monitor hydrolysis.
  • Storage : Store at 0–4°C in inert atmospheres (argon) to prevent ester hydrolysis .

Advanced Research Questions

Q. How does this compound participate in reaction mechanisms involving ReOx nanoparticles, and what kinetic models explain its role in hydrogen transfer?

  • Methodological Answer : The ester acts as a hydrogen donor in CTH reactions. ReOx NPs facilitate heterolytic cleavage of the O–H bond in isopropanol, generating reactive hydrides. Kinetic studies (e.g., Arrhenius plots) reveal activation energies (~50–70 kJ/mol) for ester hydrogenation. Isotopic labeling (deuterated isopropanol) and in-situ infrared spectroscopy (IR) can track hydrogen transfer pathways and intermediate formation .

Q. How should researchers address contradictions in yield data when this compound is used under varying catalytic conditions?

  • Methodological Answer :

  • Statistical Analysis : Apply ANOVA or t-tests to compare yields across replicates. For example, SA-ME yields at 170°C (13%) vs. 250°C (69%) require error margin calculations.
  • Byproduct Identification : Use GC-MS or LC-MS to detect isomerized byproducts (e.g., fumaric acid esters) that may skew yield interpretations.
  • Control Experiments : Test catalyst-free conditions to isolate thermal vs. catalytic contributions .

Q. What advanced structural characterization techniques are suitable for studying hydrogen-bonding interactions in this compound complexes?

  • Methodological Answer : Neutron protein crystallography resolves hydrogen atom positions in catalytic triads (e.g., trypsin-MIP complexes). Pair distribution function (PDF) analysis or solid-state NMR can map hydration structures and hydrogen-bond networks in ester-ligand systems. Synchrotron X-ray diffraction provides complementary electron density maps .

Q. Data Presentation Guidelines

  • Tables : Include columns for reaction temperature, catalyst loading, yield (%), and statistical confidence intervals. Example:

    Temperature (°C)Catalyst (wt%)SA-ME Yield (%) ± SDSA-DE Yield (%) ± SD
    170513 ± 1.22 ± 0.5
    250569 ± 2.115 ± 1.8
  • Figures : Use Arrhenius plots for activation energy calculations or HPLC chromatograms with annotated peaks for ester derivatives .

Propriétés

IUPAC Name

[dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10Cl2O6P2/c1-3(2)12-14(10,11)4(5,6)13(7,8)9/h3H,1-2H3,(H,10,11)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBPXSVUZLBEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134757-52-1
Record name (Dichloro(hydroxy(isopropoxy)phosphoryl)methyl)phosphonic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF4G7LQ2R9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.